6beta-Hydroxyeplerenone discovery and history
6beta-Hydroxyeplerenone discovery and history
Technical Whitepaper: 6 -Hydroxyeplerenone
Discovery, Pharmacokinetics, and Clinical Implications in Mineralocorticoid Receptor Antagonism
Executive Summary
This technical guide examines 6
The Molecular Imperative: From Spironolactone to Eplerenone
The discovery of Eplerenone (SC-66110) was driven by the need to overcome the limitations of Spironolactone. While Spironolactone is a potent MRA, it lacks selectivity, binding with high affinity to progesterone and androgen receptors. Furthermore, its metabolism yields Canrenone , a potent and long-acting active metabolite that complicates pharmacokinetic (PK) control.
Eplerenone was engineered with a 9,11-epoxide bridge , a structural modification that:
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Reduces affinity for androgen/progesterone receptors (improving tolerability).[2]
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Alters the metabolic fate, shifting from active metabolites (like Canrenone) to the inactive 6
-Hydroxyeplerenone .
This metabolic shift is not merely incidental; it is a designed feature that ensures the drug's activity is driven solely by the parent compound, allowing for precise dosing and predictable clearance.
Metabolic Pathways & Enzymology
The formation of 6
Mechanistic Insight
The 6
Pathway Visualization
The following diagram illustrates the biotransformation of Eplerenone. Note the divergence where CYP3A5 plays a minor role in forming the 21-hydroxy metabolite, whereas CYP3A4 drives the major 6
Figure 1: Metabolic pathway of Eplerenone highlighting the CYP3A4-mediated formation of 6
Pharmacological Profile (Structure-Activity Relationship)
The critical differentiator of 6
Why is it Inactive?
The introduction of a polar hydroxyl group at the 6
Table 1: Comparative Pharmacological Profile
| Parameter | Eplerenone (Parent) | 6 | Spironolactone (Comparator) |
| MR Binding Affinity | High (IC50 ~360 nM) | Negligible / Inactive | High |
| Androgen Receptor Affinity | Low (<1% of Spironolactone) | Inactive | High (Causes Gynecomastia) |
| Primary Enzyme | - | CYP3A4 | Multiple (CYP, Esterases) |
| Active Metabolites? | No | N/A | Yes (Canrenone) |
| Elimination Half-life | 3-6 Hours | Similar to parent | >15 Hours (due to metabolites) |
Note: The inactivity of the 6
Experimental Protocol: In Vitro Generation & Isolation
For researchers studying metabolite toxicity or establishing analytical standards, chemical synthesis of 6
Objective
To generate and isolate 6
Methodology
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Incubation System:
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Substrate: Eplerenone (10 µM final concentration).
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Enzyme Source: Pooled Human Liver Microsomes (HLM) (1 mg/mL protein).
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Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.
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Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
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Reaction Initiation:
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Pre-incubate microsomes and substrate for 5 min at 37°C.
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Initiate reaction by adding the NADPH-generating system.
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Control: Include a "No NADPH" control to rule out non-enzymatic degradation.
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Termination & Extraction:
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Stop reaction at 60 min using ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Eplerenone-d3).
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Centrifuge at 10,000 x g for 10 min to pellet protein.
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Analysis (LC-MS/MS):
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Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
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Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).
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Detection: Positive ESI. Monitor MRM transition for Eplerenone (415 -> 163) and scan for Metabolite (+16 Da shift: 431 -> 163/other fragments).
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Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the in vitro generation and identification of 6
Clinical Implications: Drug-Drug Interactions (DDIs)
Because Eplerenone is cleared primarily via conversion to 6
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The Risk: Co-administration with potent CYP3A4 inhibitors (e.g., Ketoconazole, Itraconazole, Ritonavir) blocks the formation of the inactive metabolite.
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The Consequence: Eplerenone plasma concentrations can increase by 5-fold , significantly increasing the risk of hyperkalemia (high potassium), which can be fatal.
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The Solution:
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Contraindication: Potent CYP3A4 inhibitors are contraindicated with Eplerenone.[6]
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Dose Adjustment: Moderate inhibitors (e.g., Verapamil, Erythromycin) require reducing the Eplerenone dose (typically to 25 mg).
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This dependency makes 6
References
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Pfizer Inc. (2002). Inspra (Eplerenone) Prescribing Information. U.S. Food and Drug Administration.[2]
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Cook, C. S., et al. (2002). Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. Drug Metabolism and Disposition.[1][4]
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Zhang, J. Y., et al. (2003). Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5. Drug Metabolism and Disposition.[1][4]
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Weinberger, M. H., et al. (2002). Eplerenone, a Selective Aldosterone Blocker, in Mild-to-Moderate Hypertension.[2] American Journal of Hypertension.
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McGraw, J., et al. (2019).[5] The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism. Toxicology Letters.
Sources
- 1. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
